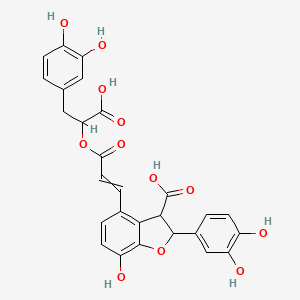

(+)-Lithospermic acid

説明

(+)-Lithospermic acid is a natural product found in Salvia miltiorrhiza with data available.

科学的研究の応用

Synthesis and Structural Studies : The total synthesis of (+)-lithospermic acid has been achieved through various methods, including asymmetric intramolecular alkylation via C-H bond activation (O'Malley et al., 2005), and Rh-catalyzed carbene C-H insertion reactions (Wang & Yu, 2011). These methods have enabled the assembly of its dihydrobenzofuran core, showcasing the chemical versatility of this compound.

Cardioprotective Effects : Lithospermic acid B, a derivative of this compound, has demonstrated myocardial salvage effects. It significantly reduced myocardial damage in post-ischemic rabbit hearts (Fung et al., 1993). This suggests its potential application in treating heart-related conditions.

Antioxidant and Anti-inflammatory Properties : Studies have shown that lithospermic acid acts as a xanthine oxidase inhibitor with significant anti-inflammatory and hypouricemic effects in rats (Liu et al., 2008). It scavenges superoxide radicals, indicating its potent antioxidant capabilities.

Pharmacokinetics and Metabolism : Research on lithospermic acid B from Radix Salviae Miltiorrhizae (danshen) revealed insights into its metabolism and pharmacokinetics in rats. The methylation of lithospermic acid B appears to be a primary metabolic pathway, with its metabolites being excreted via bile and feces (Cui et al., 2008).

Therapeutic Applications : Lithospermic acid B protects β-cells from cytokine-induced apoptosis, suggesting its utility in diabetic treatment. It also activates anti-apoptotic pathways, indicating its potential in various therapeutic applications (Lee et al., 2011).

Skin Barrier Restoration : In a study on an IMQ-induced psoriasis-like animal model, lithospermic acid demonstrated the ability to restore skin barrier functions. This suggests its potential use in dermatological treatments (Chen et al., 2022).

Renoprotective Effects : Lithospermic acid B ameliorated the development of diabetic nephropathy in type 2 diabetic OLETF rats, indicating its renoprotective effects. It notably reduced blood pressure, oxidative stress, and inflammatory markers in renal tissues (Kang et al., 2008).

特性

IUPAC Name |

4-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZQBMQZMKFSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B1229484.png)

![5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-pyridinecarboxamide](/img/structure/B1229487.png)

![4-[2-[(2-Ethoxy-2-oxoethyl)thio]-4-oxo-3-thieno[3,2-d]pyrimidinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1229488.png)

![1-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-3-thiophen-2-ylurea](/img/structure/B1229489.png)

![6-[6-(3-Methoxyphenyl)-2,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1229491.png)

![6-[(6-Aminohexyl)(ethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B1229494.png)

![2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1229495.png)

![2-[[4-[[Butyl(2-cyclohexylethyl)amino]methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1229496.png)

![3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone](/img/structure/B1229502.png)

![1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione](/img/structure/B1229505.png)

![[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] piperazine-1-carboxylate](/img/structure/B1229506.png)